4,5-Dichloro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid
Overview
Description
4,5-Dichloro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro groups and a tetramethylpiperidinyl moiety attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid typically involves the reaction of 4,5-dichlorobenzoic acid with 2,2,6,6-tetramethylpiperidine in the presence of a coupling agent. Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. Continuous-flow reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to more consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Scientific Research Applications
4,5-Dichloro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The dichloro groups and the tetramethylpiperidinyl moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine: Shares the tetramethylpiperidinyl group but differs in the core structure.
N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine: Contains the same tetramethylpiperidinyl moiety but has a different backbone.
Uniqueness
4,5-Dichloro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid is unique due to its specific combination of dichloro groups and the tetramethylpiperidinyl moiety attached to a benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4,5-dichloro-2-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O3/c1-16(2)7-9(8-17(3,4)21-16)20-14(22)10-5-12(18)13(19)6-11(10)15(23)24/h5-6,9,21H,7-8H2,1-4H3,(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAGNGGNPZOOBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC(=C(C=C2C(=O)O)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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